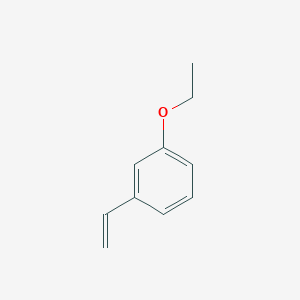
3-oxo-N-phenylbutanethioamide
Descripción general
Descripción
3-oxo-N-phenylbutanethioamide: is an organic compound with the molecular formula C10H11NOS It is a thioamide derivative, characterized by the presence of a thioamide group (-CSNH-) attached to a butanone backbone
Aplicaciones Científicas De Investigación
Chemistry: 3-oxo-N-phenylbutanethioamide is used as a precursor in the synthesis of various heterocyclic compounds, which are valuable in organic synthesis and medicinal chemistry .
Biology and Medicine: The compound has been investigated for its potential anticancer activity. Derivatives of this compound have shown inhibitory activity against certain cancer cell lines .
Industry: In the industrial sector, this compound and its derivatives are used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
It has been observed to react with 3-substituted 5-amino-1h-1,2,4-triazoles , suggesting that these could be potential targets.
Mode of Action
The compound interacts with its targets through chemical reactions. Specifically, reactions of 3-oxo-N-phenylbutanethioamide with 3-substituted 5-amino-1H-1,2,4-triazoles in acetic acid lead to the formation of various compounds . These include 5-methyl-7,8-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-7-thiones, 7-methyl-5,8-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-thiones, and 7-methyl-5-phenylamino[1,2,4]triazolo[1,5-a]pyrimidines .
Biochemical Pathways
The formation of various compounds through its reaction with 5-amino-1h-1,2,4-triazoles suggests that it may influence pathways involving these compounds .
Result of Action
The formation of various compounds through its reaction with 5-amino-1h-1,2,4-triazoles suggests that it may have a role in the synthesis of these compounds .
Action Environment
Its reactions with 5-amino-1h-1,2,4-triazoles were observed to occur in acetic acid , suggesting that the acidity of the environment may play a role in its action.
Análisis Bioquímico
Biochemical Properties
3-oxo-N-phenylbutanethioamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to react with 5-amino-1H-1,2,4-triazoles, leading to the formation of various triazolo-pyrimidine derivatives . These interactions suggest that this compound can act as a substrate or inhibitor in enzymatic reactions, affecting the overall biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with certain enzymes can lead to changes in the metabolic flux, thereby altering the levels of metabolites within the cell . These changes can impact cellular processes such as growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions at the molecular level are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to a decrease in its activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including changes in behavior and metabolism . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect the metabolic flux and the levels of metabolites within the cell
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of this compound within specific cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how this compound exerts its biochemical effects at the cellular level.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-oxo-N-phenylbutanethioamide can be synthesized through various methods. One common approach involves the reaction of 3-oxo-3-phenylpropanethioamide with different reagents. For instance, the reaction of 3-oxo-3-phenylpropanethioamide with 3-aryl-2-propenoyl chlorides in acetone in the presence of potassium carbonate yields 5-acyl-1-aryl(alkyl)-4-aryl-6-thioxopiperidin-2-ones and other related compounds .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques such as nucleophilic substitution and cycloacylation reactions. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-oxo-N-phenylbutanethioamide undergoes various chemical reactions, including:
Cycloacylation: Reaction with 3-aryl-2-propenoyl chlorides to form thioxopiperidinones and thiopyranones.
Condensation: Reaction with 5-amino-1H-1,2,4-triazoles in acetic acid to form triazolopyrimidines.
Common Reagents and Conditions:
Acetic Acid: Used as a solvent in condensation reactions.
Potassium Carbonate: Employed as a base in cycloacylation reactions.
3-aryl-2-propenoyl Chlorides: Reactants in cycloacylation reactions.
Major Products:
Thioxopiperidinones: Formed from cycloacylation reactions.
Triazolopyrimidines: Formed from condensation reactions with triazoles.
Comparación Con Compuestos Similares
- 3-oxo-3-phenylpropanethioamide
- 3-oxo-3-N-diphenylpropanethioamide
- 3-oxo-3-phenyl-N-methylpropanethioamide
Comparison: 3-oxo-N-phenylbutanethioamide is unique due to its specific thioamide group and butanone backbone, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns in cycloacylation and condensation reactions, leading to the formation of unique heterocyclic structures .
Propiedades
IUPAC Name |
3-oxo-N-phenylbutanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSNAHINYXHHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=S)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466491 | |
| Record name | Butanethioamide, 3-oxo-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10374-66-0 | |
| Record name | Butanethioamide, 3-oxo-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of 3-oxo-N-phenylbutanethioamide in heterocyclic chemistry?
A: this compound serves as a versatile building block for synthesizing various nitrogen-containing heterocycles. For instance, it reacts with 5-amino-1H-1,2,4-triazoles [] and aromatic 1,3- and 1,4-diamines [] to yield complex heterocyclic compounds like quinazolines, perimidines, and dibenzo[d,f][1,3]diazepines. These heterocycles are valuable scaffolds in medicinal chemistry and drug discovery.
Q2: Can you describe the reaction of this compound with 2-aminothiophene derivatives and its significance?
A: This reaction is particularly interesting as demonstrated in the synthesis of thienylazo-thiazole and thienylazo-thiophene dyes []. When this compound reacts with diazotized 2-aminothiophenes, it can lead to the formation of thienylazo-thioacetanilide dyes. Furthermore, these dyes can be further modified by reacting with various alpha-chlorinated reagents, yielding diversely substituted thienylazo-thiophenes []. This synthetic route highlights the versatility of this compound as a precursor for constructing complex dye molecules with potential applications in materials science.
Q3: What is the impact of solvent polarity on the UV-visible absorption spectra of dyes derived from this compound?
A: Studies on thienylazo-thiazole and thienylazo-thiophene dyes, synthesized using this compound, show that solvent polarity significantly influences their UV-visible absorption spectra []. This effect can be attributed to the varying stabilization of the ground and excited states of the dye molecules in solvents with different polarities. Understanding this solvent-dependent behavior is crucial for optimizing the performance of these dyes in various applications, such as in dye-sensitized solar cells or as fluorescent probes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


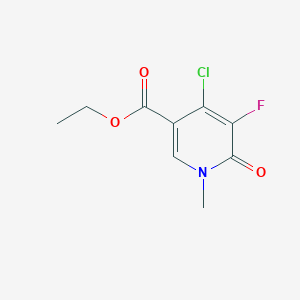
![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)
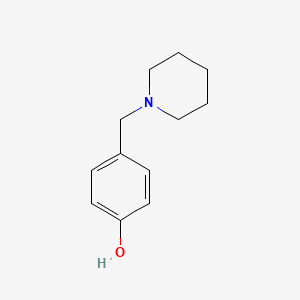

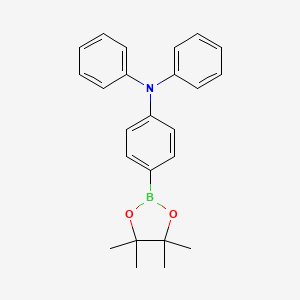

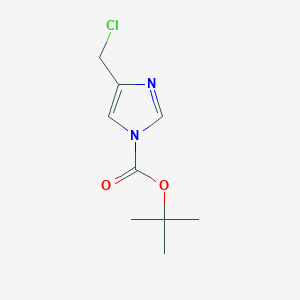
![5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid](/img/structure/B1312884.png)
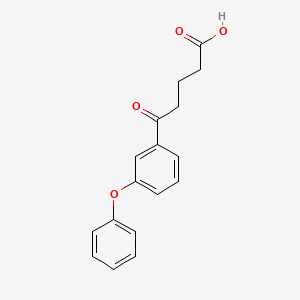
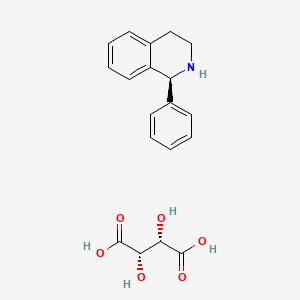
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B1312891.png)

![Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B1312896.png)
